3-Chloro-4-fluoropyridin-2-amine hydrochloride
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Overview
Description
3-Chloro-4-fluoropyridin-2-amine hydrochloride is a chemical compound with the CAS Number: 2225144-31-8 . It has a molecular weight of 183.01 . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-chloro-4-fluoropyridine with ammonia in the presence of a palladium-based catalyst. The reaction occurs in an organic solvent, and the product is purified using a series of filtration and washing steps.Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClFN2.ClH/c6-4-3 (7)1-2-9-5 (4)8;/h1-2H, (H2,8,9);1H . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 183.01 .Scientific Research Applications
Chemoselective Functionalization
Chemoselective functionalization of related compounds like 5-bromo-2-chloro-3-fluoropyridine has been explored. Catalytic amination conditions have been utilized to achieve selective substitution, demonstrating potential synthetic applications in the development of various derivatives (Stroup et al., 2007).
Directed Lithiation
Directed lithiation of compounds such as 4-halopyridines, including 4-fluoropyridines, has been studied. This process allows for regioselective functionalization leading to various substituted pyridines, indicating potential pathways for synthesizing analogues of 3-Chloro-4-fluoropyridin-2-amine hydrochloride (Marsais et al., 1988).
Synthesis of Amino-Fluoropyridines
Research on the synthesis of related amino-fluoropyridines, such as the preparation of 2-amino-5-fluoropyridines, highlights the versatility of these compounds in creating various substituted pyridines, which could be relevant to the synthesis and applications of this compound (Hand & Baker, 1989).
Transition-Metal-Free Synthesis
The transition-metal-free synthesis of 2-aminopyridine derivatives from fluoropyridines, such as 2-fluoropyridine, suggests methods for the efficient and selective synthesis of compounds like this compound (Li et al., 2018).
Synthesis and Mechanism Studies
Studies on the synthesis of related compounds, such as 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, and their mechanisms can provide insights into similar reactions and synthetic routes for this compound (Zhi-yuan, 2010).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-fluoropyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2.ClH/c6-4-3(7)1-2-9-5(4)8;/h1-2H,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDRYFOVJBWWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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